1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
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Overview
Description
1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a pyridin-2-yloxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the phenylethyl and pyridin-2-yloxybenzoyl groups. One common method involves the reaction of 1-(2-phenylethyl)piperazine with 3-(pyridin-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyridin-2-yloxybenzoyl group can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield phenylacetic acid, while reduction of the pyridin-2-yloxybenzoyl group can produce the corresponding alcohol.
Scientific Research Applications
1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may interact with hydrophobic pockets, while the pyridin-2-yloxybenzoyl group can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenylethyl)piperazine: Lacks the pyridin-2-yloxybenzoyl group, making it less complex and potentially less active.
4-(3-(Pyridin-2-yloxy)benzoyl)piperazine: Lacks the phenylethyl group, which may affect its binding properties and biological activity.
Uniqueness
1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is unique due to the presence of both the phenylethyl and pyridin-2-yloxybenzoyl groups, which can provide a combination of hydrophobic and hydrogen bonding interactions. This dual functionality can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c28-24(21-9-6-10-22(19-21)29-23-11-4-5-13-25-23)27-17-15-26(16-18-27)14-12-20-7-2-1-3-8-20/h1-11,13,19H,12,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUONCNVVMRJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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